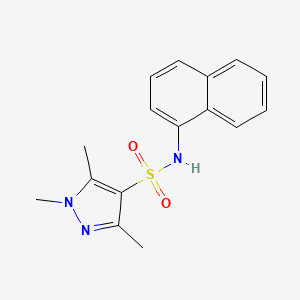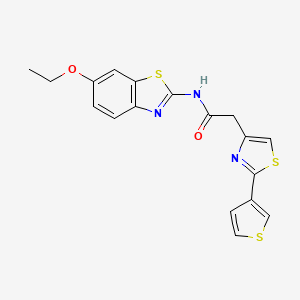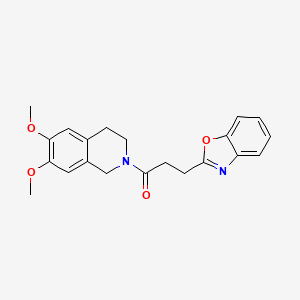![molecular formula C20H18N2OS B7682793 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known by its chemical formula, C21H20N2OS.
Mecanismo De Acción
The mechanism of action of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. This compound has also been reported to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has antitumor activity and can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide in lab experiments is its well-established synthesis method. This compound is also readily available for purchase from various chemical suppliers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. This compound could also be studied for its potential use in other disease areas, such as inflammatory diseases. Another direction is to further elucidate its mechanism of action, which could provide insights into the development of new cancer therapies.
Conclusion
In conclusion, 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied for its potential as a therapeutic agent and has been reported to have antitumor activity. Although its mechanism of action is not fully understood, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. There are several future directions for the study of this compound, including further investigation of its potential as a therapeutic agent and elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide involves the reaction of 4-methylthiobenzoyl chloride with 2-(pyridin-3-ylmethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylsulfonylbenzoyl chloride to yield the final product. The synthesis of this compound has been well established and has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. This compound has been reported to have antitumor activity and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-24-18-10-8-16(9-11-18)20(23)22-19-7-3-2-6-17(19)13-15-5-4-12-21-14-15/h2-12,14H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFQVRSETGKTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)